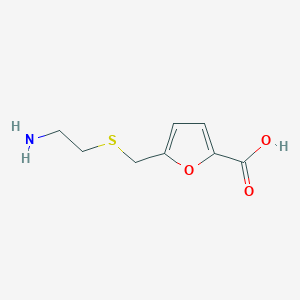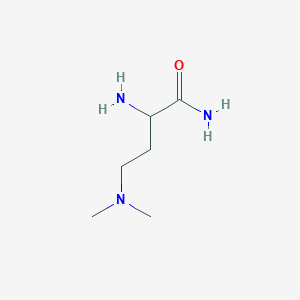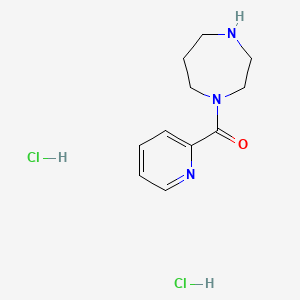
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is a chemical compound that features a pyridine ring attached to a diazepane structure, with two hydrochloride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 1,4-diazepane in the presence of a suitable activating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvents: Commonly used solvents include dichloromethane or ethanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzyme active sites, while the diazepane structure may influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine ring structure and may have similar reactivity.
Diazepane derivatives: Compounds with the diazepane ring can exhibit similar chemical behavior.
Uniqueness: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is unique due to the combination of the pyridine and diazepane structures, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C11H17Cl2N3O |
|---|---|
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
1,4-diazepan-1-yl(pyridin-2-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-4-1-2-6-13-10)14-8-3-5-12-7-9-14;;/h1-2,4,6,12H,3,5,7-9H2;2*1H |
InChI-Schlüssel |
UGNQDDFTFLBLKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
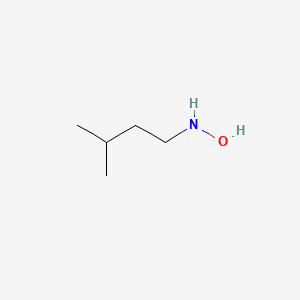
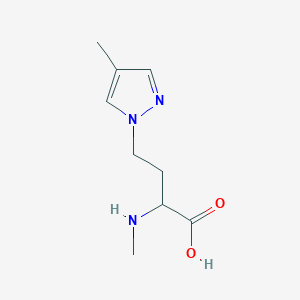
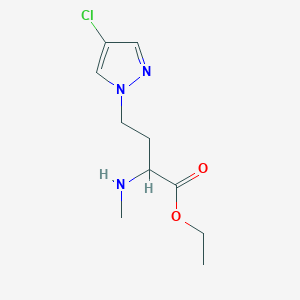
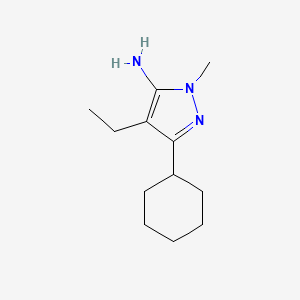
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
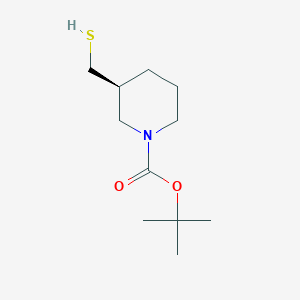

![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)


